molecular formula C29H39FO7 B13412690 Betamethasone valeroacetate CAS No. 5919-89-1

Betamethasone valeroacetate

Cat. No.: B13412690
CAS No.: 5919-89-1
M. Wt: 518.6 g/mol
InChI Key: QSZKFXMOBKKROF-YCUXZELOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of betamethasone valeroacetate typically involves the esterification of betamethasone with valeric acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and spectroscopic analysis, to confirm its purity and potency .

Chemical Reactions Analysis

Types of Reactions: Betamethasone valeroacetate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of the ester bond can occur under acidic or basic conditions, leading to the formation of betamethasone and valeric acid . Oxidation reactions can modify the hydroxyl groups present in the molecule, while reduction reactions can affect the carbonyl groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

Betamethasone valeroacetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a reference compound in analytical studies, including HPLC and spectroscopic analysis. It serves as a model compound for studying the stability and reactivity of corticosteroid esters .

Biology: In biological research, this compound is used to study the effects of glucocorticoids on cellular processes, such as inflammation and immune response. It is also employed in in vitro studies to investigate the mechanisms of corticosteroid action .

Medicine: Medically, this compound is widely used in topical formulations to treat inflammatory skin conditions. It is also being investigated for its potential use in treating other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .

Industry: In the pharmaceutical industry, this compound is used in the formulation of various topical products, including creams, ointments, and lotions. It is also utilized in the development of new corticosteroid-based therapies .

Comparison with Similar Compounds

Biological Activity

Betamethasone valerate, a synthetic corticosteroid, is widely recognized for its potent anti-inflammatory and immunosuppressive properties. This article delves into the biological activity of betamethasone valerate, emphasizing its mechanisms of action, clinical efficacy, pharmacokinetics, and safety profile based on diverse research findings.

Betamethasone valerate primarily exerts its effects through glucocorticoid receptor agonism , which activates various anti-inflammatory pathways. The mechanisms can be categorized into:

  • Genomic Pathway : This slower response involves the activation of glucocorticoid receptors that initiate the transcription of anti-inflammatory genes, such as phosphoenolpyruvate carboxykinase and interleukin-1 receptor antagonist .
  • Nongenomic Pathway : This faster response modulates immune cell activity (e.g., T-cells, monocytes) through existing membrane-bound receptors and second messengers, leading to rapid anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetic profile of betamethasone valerate is crucial for understanding its therapeutic application:

ParameterValue
Absorption Depends on formulation; higher with occlusive dressings .
Volume of Distribution Approximately 94,584 mL following intramuscular administration .
Protein Binding High affinity for serum albumin and corticosteroid-binding globulin .
Half-life Approximately 10.2 hours .
Elimination Route Primarily renal .

Clinical Efficacy

Numerous clinical studies have demonstrated the efficacy of betamethasone valerate in treating various dermatological conditions:

  • Atopic Dermatitis : Clinical trials have shown that betamethasone valerate is as effective as mometasone furoate in managing atopic dermatitis. In a study involving 30 patients, betamethasone valerate was preferred for its superior cosmetic properties (smell, consistency) compared to mometasone furoate (p≤0.005) .
  • Psoriasis : Betamethasone valerate cream (0.1%) was found to be as effective as fluticasone propionate in treating moderate-to-severe psoriasis. In two randomized trials involving 350 patients, significant improvement was observed in both treatment groups over 29 days, with 69% of patients rated clear to good using betamethasone valerate .
  • Phimosis Treatment : A study involving 220 boys aged 3 to 10 years demonstrated that formulations containing betamethasone valerate significantly improved success rates in treating phimosis compared to placebo. After 60 days, treatment groups achieved a total response rate of 54.8% compared to 29% for placebo .

Safety Profile

While betamethasone valerate is generally well-tolerated, potential adverse effects include:

  • Skin irritation
  • Thinning of the skin
  • Systemic absorption leading to adrenal suppression in high doses or prolonged use

A structured analysis of adverse effects indicates that while serious side effects are rare, monitoring is essential during prolonged therapy .

Properties

CAS No.

5919-89-1

Molecular Formula

C29H39FO7

Molecular Weight

518.6 g/mol

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate

InChI

InChI=1S/C29H39FO7/c1-6-7-8-25(35)37-29(24(34)16-36-18(3)31)17(2)13-22-21-10-9-19-14-20(32)11-12-26(19,4)28(21,30)23(33)15-27(22,29)5/h11-12,14,17,21-23,33H,6-10,13,15-16H2,1-5H3/t17-,21-,22-,23-,26-,27-,28-,29-/m0/s1

InChI Key

QSZKFXMOBKKROF-YCUXZELOSA-N

Isomeric SMILES

CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)C

Canonical SMILES

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.